1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their unique structural and functional characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid typically involves the reaction of 2,6-dimethylphenylamine with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which is then carboxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often catalyzed by acids or bases.
Major Products
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted imidazole derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenyl)-2H-imidazole-4-carboxylicacid
- 1-(2,6-Dimethylphenyl)-1H-imidazole-5-carboxylicacid
- 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide
Uniqueness
1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-6-10(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
FJTXLUHBRVNRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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